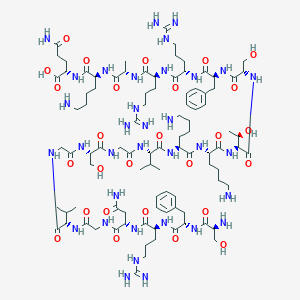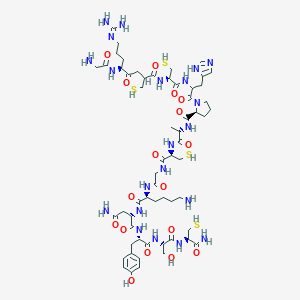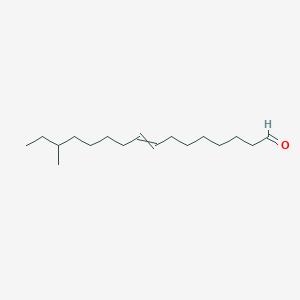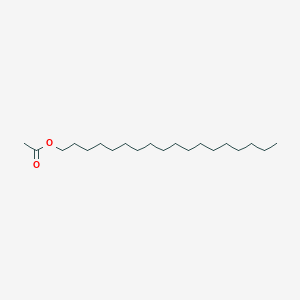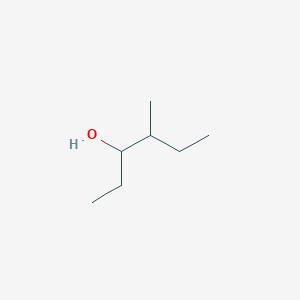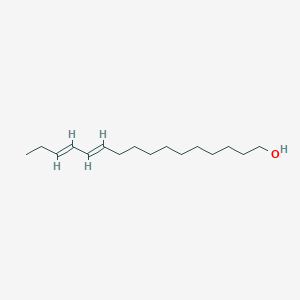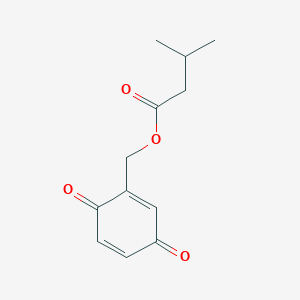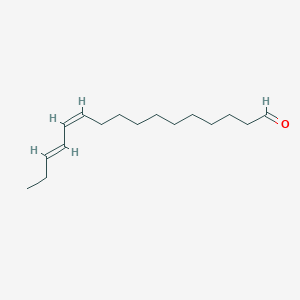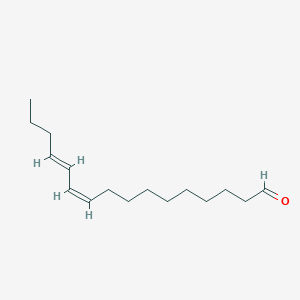
11-Dodecenyl acetate
Descripción general
Descripción
11-Dodecenyl acetate is an organic compound with the molecular formula C₁₄H₂₆O₂. It is a colorless liquid with a fruity odor, commonly used in the fragrance industry.
Aplicaciones Científicas De Investigación
11-Dodecenyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to permeate biological membranes.
Industry: It is widely used in the fragrance industry to impart fruity scents to perfumes and other products.
Análisis Bioquímico
Biochemical Properties
11-Dodecenyl acetate is involved in various biochemical reactions. It is known to be a sex pheromone in certain insect species, playing a major role in reproduction The compound interacts with specific enzymes and proteins within the insect’s olfactory system, triggering behavioral responses
Cellular Effects
The effects of this compound at the cellular level are primarily observed in the olfactory neurons of insects. The compound influences cell function by binding to specific receptors in these neurons, triggering a signal transduction pathway that leads to the perception of the pheromone . This can influence gene expression related to olfactory response and cellular metabolism within these cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific receptors in the olfactory neurons of insects. This binding event triggers a cascade of intracellular events, potentially including enzyme activation or inhibition and changes in gene expression
Metabolic Pathways
This compound is involved in the metabolic pathways related to pheromone production in certain insects. It is produced through a series of enzymatic reactions, including desaturation of tetradecanoic acid, chain shortening, and acetylation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
11-Dodecenyl acetate can be synthesized through the esterification of 11-dodecen-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
11-Dodecenyl acetate primarily undergoes reactions typical of esters, including hydrolysis, transesterification, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, yielding 11-dodecen-1-ol and acetic acid.
Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide.
Reduction: This reaction involves reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 11-Dodecen-1-ol and acetic acid.
Transesterification: A new ester and an alcohol.
Reduction: 11-Dodecen-1-ol.
Mecanismo De Acción
The mechanism of action of 11-Dodecenyl acetate in biological systems involves its role as a pheromone. It binds to specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons, which activate signaling pathways leading to the desired behavioral outcome .
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyl acetate
- (Z)-7-Dodecenyl acetate
- (Z)-9-Dodecenyl acetate
- (E)-7-Dodecenyl acetate
- (Z)-8-Tridecenyl acetate
- (Z)-9-Tetradecenyl acetate
Uniqueness
11-Dodecenyl acetate is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and biological properties. This structural feature makes it particularly effective as a pheromone component in certain insect species, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
dodec-11-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3H,1,4-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBOMSJGDBBKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334438 | |
| Record name | 11-Dodecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35153-10-7 | |
| Record name | 11-Dodecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Dodecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-Dodecenyl acetate interact with its target and what are the downstream effects?
A1: this compound functions as a pheromone component for several moth species. While not always the primary component, it often acts synergistically with other pheromone compounds to elicit a behavioral response in males. This interaction involves binding to specific pheromone-binding proteins (PBPs) in the male moth's antennae. [] These PBPs then transport the pheromone to olfactory receptors, triggering a signal cascade that ultimately leads to mate-seeking behavior.
Q2: What is the structural characterization of this compound?
A2: this compound is an ester with the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol. While specific spectroscopic data isn't detailed within the provided papers, its structure consists of a 12-carbon chain with a double bond at the 11th position and an acetate group attached to the first carbon.
Q3: Can you elaborate on the material compatibility and stability of this compound, specifically its performance and applications under various conditions?
A3: The provided research primarily focuses on the identification and synthesis of this compound as a pheromone component, not on its material compatibility or stability in various conditions. More research would be needed to answer this question fully.
Q4: In what ways does the structure of this compound impact its activity, potency, and selectivity as a pheromone?
A4: Research suggests that both the chain length and functional groups of pheromone components, including this compound, are crucial for their activity. [] For example, studies with the grapevine moth (Lobesia botrana) showed that its pheromone-binding protein, LbotPBP1, exhibited selectivity for compounds with 14-carbon chains and specific functional groups like alcohols and esters. [] Therefore, slight modifications to the structure of this compound, such as altering the chain length or functional group, could significantly impact its binding affinity to PBPs and, consequently, its potency and selectivity as a pheromone for different moth species.
Q5: What analytical methods and techniques are used to characterize, quantify, and monitor this compound?
A5: The analysis of pheromone gland extracts and synthetically produced this compound often involves gas chromatography coupled with mass spectrometry (GC-MS). [] This technique enables the separation and identification of individual pheromone components within a complex mixture based on their retention times and mass spectra.
Q6: What are the alternatives and substitutes for this compound, and how do they compare in terms of performance, cost, and impact?
A7: The use of this compound itself represents an alternative to broad-spectrum pesticides in pest management. Regarding direct substitutes, this depends heavily on the targeted moth species and the desired effect. For instance, while (Z)-7-dodecenyl acetate is the primary pheromone component for the soybean looper moth (Pseudoplusia includens), this compound acts as a minor component that enhances its attractiveness. [] Therefore, the effectiveness of any substitute would depend on the specific pheromone blend and the target species.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


